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Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

Note to the Reader: The specific chemical structure and a detailed, validated synthesis protocol
for the investigational HIV integrase inhibitor S-1360, developed by Shionogi and
GlaxoSmithKline, are not publicly available. Development of S-1360 was discontinued in the
early 2000s, and detailed synthetic procedures were not disclosed in the available scientific
literature or patents.

However, to fulfill the request for a detailed application note and protocol for a compound in this
class, this document provides a representative synthesis protocol for a closely related series of
HIV integrase inhibitors: 2-hydroxy-3-heteroaryl acrylic acid derivatives. This class of
compounds, also investigated by Shionogi, shares a similar mechanism of action with S-1360,
targeting the strand transfer step of HIV integrase.

Application Notes
Introduction

S-1360 was a pioneering investigational antiretroviral agent belonging to the class of HIV
integrase inhibitors.[1][2][3] These inhibitors target the viral enzyme integrase, which is
essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's
genome.[1][2] S-1360 specifically inhibits the strand transfer step of this process. Although its
development was halted due to pharmacokinetic challenges, the research into S-1360 and
related compounds paved the way for the successful development of other integrase inhibitors
that are now critical components of highly active antiretroviral therapy (HAART).
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This document provides a detailed protocol for the synthesis of a representative 2-hydroxy-3-
heteroaryl acrylic acid derivative, a class of compounds that are structurally and
mechanistically related to the early diketo acid bioisosteres like S-1360.

Mechanism of Action: HIV Integrase Inhibition

HIV integrase carries out two key catalytic reactions: 3'-processing and strand transfer.
Integrase strand transfer inhibitors (INSTIs) bind to the active site of the integrase enzyme,
chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity. This
binding prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting
the viral replication cycle.

Experimental Protocols
Representative Synthesis of a 2-Hydroxy-3-heteroaryl
Acrylic Acid Derivative

The following is a representative, multi-step synthesis protocol adapted from the general
procedures described for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.

Experimental Workflow Diagram
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Caption: General workflow for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.

Materials and Reagents
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Reagent/Material Grade Supplier
Substituted 2-methylpyridine Reagent Sigma-Aldrich
Diethyl oxalate Reagent Sigma-Aldrich
Sodium ethoxide Reagent Sigma-Aldrich
Anhydrous Ethanol ACS Grade Fisher Scientific
Lithium hydroxide Reagent Sigma-Aldrich
Tetrahydrofuran (THF) HPLC Grade Fisher Scientific
Hydrochloric acid (HCI) ACS Grade VWR
Ethyl acetate ACS Grade Fisher Scientific
Brine (saturated NaCl solution)  N/A Prepared in-house
Anhydrous magnesium sulfate Reagent Sigma-Aldrich
Procedure

Step 1: Synthesis of Ethyl 2-hydroxy-3-(pyridin-2-yl)acrylate (Ester Intermediate)

e To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a
nitrogen atmosphere, add a solution of the appropriate substituted 2-methylpyridine (1.0
equivalent) in anhydrous ethanol dropwise.

o After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the
temperature at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl
acetate solvent system.

e Upon completion, quench the reaction by the addition of saturated aqueous ammonium
chloride solution.
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o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Synthesis of 2-Hydroxy-3-(pyridin-2-yl)acrylic acid (Final Product)

» Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and
water (3:1 v/v).

e Add lithium hydroxide (2.0 equivalents) to the solution and stir at room temperature for 4-6
hours.

o Monitor the hydrolysis by TLC (1:1 hexane:ethyl acetate with 1% acetic acid).
e Once the reaction is complete, remove the THF under reduced pressure.
 Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCI.

e The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried
under vacuum to yield the final 2-hydroxy-3-(pyridin-2-yl)acrylic acid derivative.

Step 3: Purification

e The crude final product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data Summary
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Signaling Pathway

HIV Life Cycle and the Role of Integrase

The following diagram illustrates the HIV life cycle, highlighting the critical step of integration
that is blocked by integrase inhibitors like S-1360 and its analogs.
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Caption: Inhibition of the HIV life cycle by S-1360 (an INSTI) at the integration stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680365#s-1360-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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